molecular formula C14H22FNO4 B13510480 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

Katalognummer: B13510480
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: RWUMSLHXWMSYOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a fluorinated substituent, and a carboxylic acid moiety. Its molecular formula is C₁₄H₂₂FNO₄, with a molecular weight of 287.33 g/mol . The compound is cataloged under CAS number 2715120-04-8 and is available for research purposes (e.g., CymitQuimica, Ref: 10-F780933) .

Eigenschaften

Molekularformel

C14H22FNO4

Molekulargewicht

287.33 g/mol

IUPAC-Name

6-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C14H22FNO4/c1-12(2,3)20-11(19)16-8-14(10(17)18)6-13(7-14)4-9(15)5-13/h9H,4-8H2,1-3H3,(H,16,19)(H,17,18)

InChI-Schlüssel

RWUMSLHXWMSYOT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CC(C2)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Spiro[3.3]heptane Core and Fluorination

  • The spirocyclic scaffold is typically synthesized via cyclization reactions involving suitable precursors such as cyclobutane or cyclopropane derivatives.
  • The fluorine atom at the 6-position is introduced through electrophilic fluorination techniques, which may involve reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Reaction conditions require careful control of temperature and solvent to optimize regioselectivity and yield of the fluorinated spiro compound.

Introduction of the (tert-Butoxycarbonyl)amino Methyl Group

  • The amino methyl substituent is introduced as a protected derivative using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
  • Coupling of the amino group to the spirocyclic intermediate can be achieved via amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole hydrate (HOBt) in solvents like N,N-dimethylformamide (DMF).
  • Typical reaction conditions: stirring at room temperature (~20 °C) under inert atmosphere for 16 hours, followed by aqueous workup and chromatographic purification.

Carboxylic Acid Functionalization and Purification

  • The carboxylic acid group is either preserved during the synthesis or introduced via hydrolysis of ester intermediates.
  • Hydrolysis conditions often involve potassium hydroxide in ethanol/water mixtures at ambient temperature, followed by acidification to precipitate the carboxylic acid.
  • Purification is generally performed by silica gel chromatography using dichloromethane-methanol gradients or preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Step Reagents & Conditions Yield Notes
Amide coupling for amino methyl attachment Boc-protected amine, EDC·HCl, HOBt, DMF, 20 °C, 16 h, inert atmosphere ~70-85% Stirring at room temperature; aqueous workup; silica gel chromatography
Fluorination at 6-position Electrophilic fluorinating agent (e.g., Selectfluor), controlled temperature Variable, typically moderate to good Requires regioselective control to avoid over-fluorination
Hydrolysis of ester to carboxylic acid KOH, ethanol/water, 20 °C, overnight ~60-70% Followed by acidification and extraction
Purification Silica gel chromatography or preparative HPLC Essential for removal of side products and achieving analytical purity
  • Reaction progress and product purity are monitored by Thin Layer Chromatography (TLC), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the structure and fluorine incorporation.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight confirmation, with typical m/z values matching the protonated molecular ion.

The preparation of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is a multi-step process that strategically combines spirocyclic ring formation, selective fluorination, and amino protection chemistry. The key to successful synthesis lies in:

  • Controlled electrophilic fluorination to install the fluorine atom at the desired position.
  • Efficient coupling of the Boc-protected amino methyl group using carbodiimide-mediated amide bond formation.
  • Careful hydrolysis and purification to maintain the integrity of the carboxylic acid group and overall molecular structure.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism by which 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal a free amine, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability by forming strong hydrogen bonds and van der Waals interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Stability Notes
Target : 2-(((Boc-amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid 2715120-04-8 C₁₄H₂₂FNO₄ 287.33 Boc-protected aminomethyl, fluorine, carboxylic acid Not explicitly reported
2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid 2168111-53-1 C₁₂H₁₈FNO₄ 259.28 Boc group, fluorine, carboxylic acid on same carbon Soluble in DMSO, water (slight)
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 1087798-38-6 C₁₃H₂₁NO₄ ~255.31 (estimated) Boc-amino, carboxylic acid (no fluorine) Typically in stock (98% purity)
cis-2-(Boc)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 1980033-65-5 C₁₂H₁₈FNO₄ 259.28 Bicyclic structure (vs spiro), fluorine Not reported
6,6-difluoro-2-methylspiro[3.3]heptane-2-carboxylic acid N/A C₉H₁₂F₂O₂ 202.19 Two fluorines, methyl group Not reported
2-(Boc)-2-azaspiro[3.4]octane-6-carboxylic acid 1936652-98-0 C₁₃H₂₁NO₄ 255.31 Larger spiro ring (3.4 vs 3.3) Not reported

Key Differences and Implications

Substituent Effects: The aminomethyl group in the target compound introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity compared to analogs like CAS 2168111-53-1 .

Ring System Variations :

  • The spiro[3.3]heptane core in the target compound provides a compact, rigid scaffold. In contrast, the bicyclo[2.2.1]heptane in CAS 1980033-65-5 introduces different steric and electronic properties due to fused rings .
  • Larger spiro systems (e.g., spiro[3.4]octane in CAS 1936652-98-0) may alter molecular volume and binding affinity in biological targets .

However, analogs like CAS 1087798-38-6 are synthesized via hydrolysis of methyl esters with ~87% yield . Fluorination strategies (e.g., electrophilic substitution or late-stage fluorination) likely differ between compounds .

Solubility and Stability: CAS 2168111-53-1 shows slight solubility in water and DMSO, suggesting the target compound may share similar solubility due to shared polar groups . The Boc group in all compounds enhances stability during synthetic steps, protecting the amino group from undesired reactions .

Research and Application Insights

  • Medicinal Chemistry : The Boc-protected analogs are frequently used as intermediates in peptide synthesis or protease inhibitor development. The fluorine atom in the target compound may improve metabolic stability and membrane permeability .
  • Comparative Bioactivity : While direct bioactivity data are absent in the evidence, structural analogs like CAS 1980033-65-5 (bicyclic) may exhibit distinct pharmacokinetic profiles due to conformational rigidity differences .
  • Supplier Availability : The target compound and its analogs are marketed by suppliers such as CymitQuimica and Enamine Ltd., primarily for research use .

Biologische Aktivität

The compound 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is a fluorinated derivative of spiro compounds, which are known for their unique structural characteristics and biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H18FNO4\text{C}_{12}\text{H}_{18}\text{F}\text{N}\text{O}_4

This structure features a spiro[3.3]heptane framework, which is modified with a tert-butoxycarbonyl (Boc) group and a fluorine atom at specific positions, contributing to its biological activity.

Synthesis

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves several steps, including the protection of amino groups and the introduction of the fluorine atom. The synthetic route often employs methods such as:

  • Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to enhance stability during subsequent reactions.
  • Fluorination : The introduction of fluorine can be achieved through various fluorination techniques, which may involve the use of reagents like N-fluorobenzenesulfonimide (NFSI).
  • Carboxylic Acid Formation : The final step typically involves deprotecting the Boc group and converting an intermediate into the carboxylic acid form.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Some key findings include:

  • Amino Acid Transporter Substrates : Compounds structurally related to amino acids often exhibit activity as substrates for amino acid transporters, which are critical in cellular uptake processes .
  • Antitumor Activity : Preliminary studies suggest that fluorinated spiro compounds can exhibit antitumor properties due to their ability to interfere with cellular mechanisms involved in cancer progression .

Case Studies

  • Anticancer Studies : In vitro studies have shown that derivatives similar to 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : Research indicates that certain spiro compounds may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
Antitumor ActivityInhibition of cancer cell proliferation
Amino Acid TransportSubstrate for A-type amino acid transporters
Neuropharmacological EffectsPotential modulation of neurotransmitter systems

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high stereochemical purity?

  • Methodological Answer : Synthesis requires multi-step routes with strict control over reaction conditions (e.g., temperature, solvent polarity). For example, tert-butoxycarbonyl (Boc) protection is critical to preserve the amino group during fluorination or spirocycle formation. Chromatographic purification (HPLC or flash chromatography) is recommended post-fluorination to isolate the desired stereoisomer. Evidence from analogous spirocyclic compounds suggests that chiral auxiliary agents or asymmetric catalysis may improve enantiomeric excess (e.g., >90% ee) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm the spirocyclic framework and fluorine position. High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm). For stereochemical validation, compare experimental optical rotation or circular dichroism (CD) data with computational predictions (e.g., DFT-based simulations) .

Q. What analytical techniques are suitable for monitoring reaction progress during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is effective for tracking Boc deprotection or fluorination steps. For real-time monitoring, in situ FTIR can detect carbonyl group changes (e.g., Boc C=O stretching at ~1680–1720 cm⁻¹). Quantitative analysis of intermediates requires HPLC with UV/Vis detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the stereochemistry of the spirocyclic core influence biological activity in drug discovery contexts?

  • Methodological Answer : Conduct molecular docking studies against target proteins (e.g., enzymes or receptors) to predict binding affinity differences between stereoisomers. Pair this with in vitro assays (e.g., IC₅₀ measurements) to correlate stereochemistry with functional activity. For example, cis-isomers of similar bicyclic compounds show 10–100x higher potency than trans counterparts in protease inhibition studies .

Q. What strategies mitigate side reactions during fluorination of the spiro[3.3]heptane scaffold?

  • Methodological Answer : Fluorination at the 6-position requires electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents (e.g., DMF or acetonitrile). Pre-complexation with Lewis acids (e.g., BF₃·Et₂O) can direct regioselectivity. Monitor for over-fluorination by quenching aliquots and analyzing via ¹⁹F NMR (δ = -180 to -220 ppm for C-F bonds) .

Q. How can researchers resolve contradictory data in stability studies under physiological conditions?

  • Methodological Answer : Perform accelerated stability testing in buffers (pH 2–8) at 37°C, using LC-MS to quantify degradation products. Conflicting results may arise from Boc group hydrolysis or spirocycle ring-opening. Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., pH, temperature) and refine degradation pathways .

Q. What computational tools predict the compound’s solubility and logP for pharmacokinetic profiling?

  • Methodological Answer : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (-0.5 to 1.5) and aqueous solubility (-2 to -4 logS). Validate predictions experimentally via shake-flask assays with HPLC quantification. The fluorinated spirocycle may enhance lipid solubility, impacting blood-brain barrier permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.